
2-methyl-1H-imidazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions involve controlled temperature and pressure, followed by crystallization and filtration to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of 2-methyl-1H-imidazole involves adding a glyoxal solution to a reaction kettle, followed by the sequential addition of ammonia water, pure acetaldehyde, and ammonia under controlled temperature and pressure . The reaction is maintained for several hours, after which partial water is boiled off under reduced pressure, and the product is crystallized and filtered.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation, and various aldehydes and amines for substitution reactions .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles, imines, and other substituted heterocycles .
Scientific Research Applications
2-Methyl-1H-imidazole;oxalic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is utilized to simulate the coordination of histidine to heme complexes . In medicine, derivatives of 2-methyl-1H-imidazole are used in the development of drugs with antibacterial, antifungal, and antiviral properties . In industry, it is employed in the production of dyes, catalysts, and functional materials .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-methyl-1H-imidazole include other imidazole derivatives such as 1-methylimidazole, 4-methylimidazole, and 5-nitroimidazole .
Uniqueness: What sets 2-methyl-1H-imidazole apart from its similar compounds is its steric hindrance, which makes it particularly useful in simulating the coordination of histidine to heme complexes . Additionally, its derivatives have shown a broad range of biological activities, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
52511-92-9 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C4H6N2.C2H2O4/c1-4-5-2-3-6-4;3-1(4)2(5)6/h2-3H,1H3,(H,5,6);(H,3,4)(H,5,6) |
InChI Key |
LODFEEOBTARACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



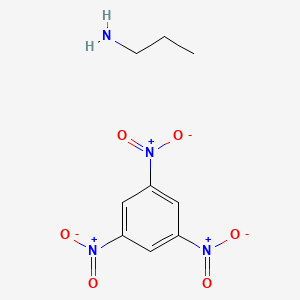

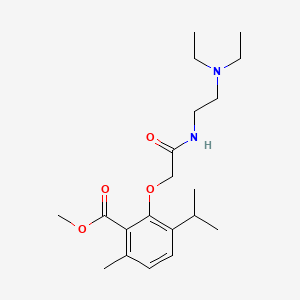
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
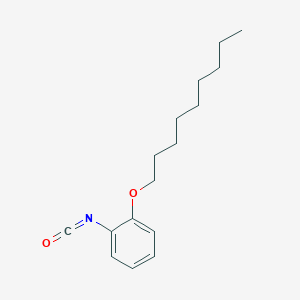
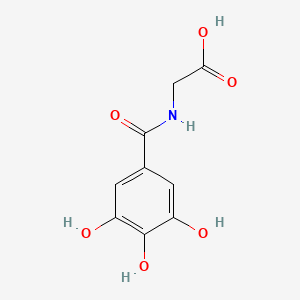


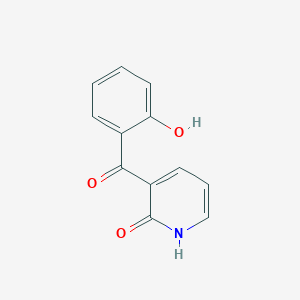
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)

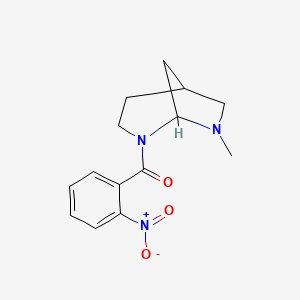
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
